Methyl 3-chloro-2-fluoropropanoate

Overview

Description

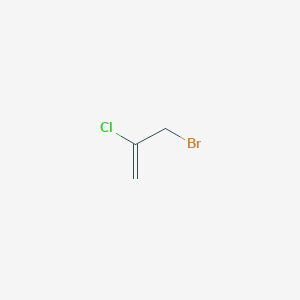

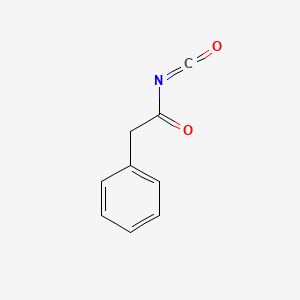

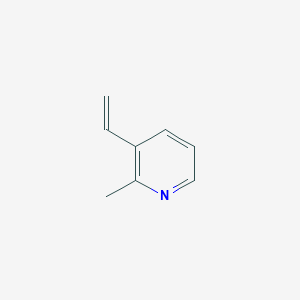

“Methyl 3-chloro-2-fluoropropanoate” is a chemical compound with the molecular formula C4H6ClFO2 . It has an average mass of 140.541 Da and a monoisotopic mass of 140.004028 Da .

Molecular Structure Analysis

The molecule contains a total of 13 bonds, including 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 ester . The exact arrangement of these atoms and bonds would determine the 3D structure of the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-chloro-2-fluoropropanoate” are not available, similar compounds like 3-chloro-2-methyl-1-propene have been studied. These compounds are highly reactive in the troposphere with OH radical . The fate of the formed alkyl radical intermediates and intermediate adducts in the favorable pathways is determined by its reaction with other atmospheric oxidants, such as HO2, NO, and NO2 radicals .Physical And Chemical Properties Analysis

“Methyl 3-chloro-2-fluoropropanoate” has a molecular formula of C4H6ClFO2 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 3-chloro-2-fluoropropanoate:

Pharmaceutical Synthesis

Methyl 3-chloro-2-fluoropropanoate is widely used in the synthesis of pharmaceutical compounds. Its unique chemical structure allows it to serve as a building block for various active pharmaceutical ingredients (APIs). Researchers utilize it to develop new drugs with improved efficacy and reduced side effects .

Agrochemical Development

In the field of agrochemicals, Methyl 3-chloro-2-fluoropropanoate is employed in the synthesis of herbicides, insecticides, and fungicides. Its ability to act as a precursor in the production of these chemicals makes it valuable for enhancing crop protection and yield.

Organic Synthesis

This compound is also significant in organic synthesis, where it is used to create complex organic molecules. Its reactivity and stability make it a preferred choice for constructing various organic frameworks, which are essential in the development of new materials and chemicals .

Medicinal Chemistry

In medicinal chemistry, Methyl 3-chloro-2-fluoropropanoate is used to design and synthesize novel therapeutic agents. Its incorporation into molecular structures can enhance the pharmacokinetic and pharmacodynamic properties of potential drugs, leading to more effective treatments .

Material Science

Researchers in material science utilize Methyl 3-chloro-2-fluoropropanoate to develop new polymers and materials with unique properties. Its role in the synthesis of fluorinated compounds contributes to the creation of materials with enhanced durability, chemical resistance, and thermal stability.

Chemical Biology

In chemical biology, this compound is used to study biological processes at the molecular level. Its incorporation into bioactive molecules helps in understanding the interactions between different biological entities, aiding in the discovery of new biological pathways and targets .

Environmental Chemistry

Methyl 3-chloro-2-fluoropropanoate is also applied in environmental chemistry for the development of environmentally friendly chemicals. Its use in the synthesis of biodegradable and less toxic compounds supports efforts to reduce environmental pollution and promote sustainability.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reagent in various analytical techniques. Its well-defined chemical properties make it suitable for use in chromatography, spectroscopy, and other analytical methods to identify and quantify different substances .

Mechanism of Action

Target of Action

Methyl 3-chloro-2-fluoropropanoate is a chemical compound that is often used in organic synthesis. It’s worth noting that similar compounds are often used in reactions involving carbon-carbon bond formation, such as the suzuki–miyaura coupling .

Mode of Action

In the context of suzuki–miyaura coupling, the compound could potentially act as an electrophile, participating in oxidative addition with a transition metal catalyst .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the compound could potentially participate in the formation of new carbon-carbon bonds, thereby affecting the structure of organic molecules .

Action Environment

The action, efficacy, and stability of Methyl 3-chloro-2-fluoropropanoate can be influenced by various environmental factors, including temperature, pH, and the presence of other reagents or catalysts . In the context of Suzuki–Miyaura coupling, for example, the reaction conditions can significantly impact the efficiency and outcome of the reaction .

properties

IUPAC Name |

methyl 3-chloro-2-fluoropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClFO2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKRCTOAJWVFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296238 | |

| Record name | Methyl 3-chloro-2-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-2-fluoropropanoate | |

CAS RN |

55900-27-1 | |

| Record name | Methyl 3-chloro-2-fluoropropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55900-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoro-propionic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055900271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-chloro-2-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-chloro-2-fluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3031533.png)

![methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3031535.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B3031545.png)